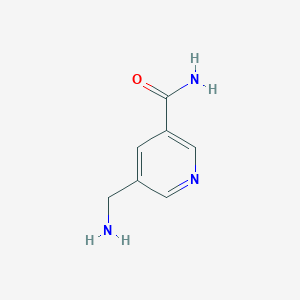

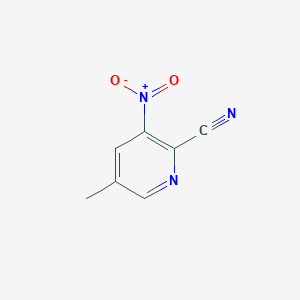

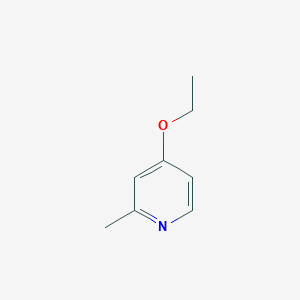

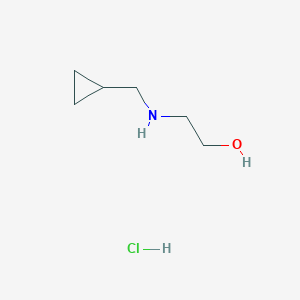

![molecular formula C20H27NO3 B1343321 Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate CAS No. 898764-95-9](/img/structure/B1343321.png)

Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound "Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate" has not been directly studied in the provided papers. However, the papers do discuss various related compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives involves ethyl 2-phenyl-1-pyrroline-5-carboxylate, which shares a pyrroline moiety with the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, such as the 3+2 annulation method used to synthesize a novel pyrazole derivative . Similarly, the intramolecular cycloaddition reaction was employed to create a hexahydrochromeno[4,3-b]pyrrole derivative . These methods could potentially be adapted for the synthesis of "Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate" by modifying the starting materials and reaction conditions to incorporate the heptanoate and pyrrolinomethylphenyl groups.

Molecular Structure Analysis

The molecular structures of related compounds are often characterized using techniques such as NMR, mass spectrometry, and X-ray diffraction . For example, the crystal structure of ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate was determined, revealing dihedral angles and hydrogen bonding patterns . These techniques could be applied to determine the molecular structure of "Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate" and to understand its 3D conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of ester groups in the compounds studied suggests susceptibility to hydrolysis reactions . The pyrroline and pyrazole moieties in these compounds may also participate in various chemical reactions, such as nucleophilic substitutions or cycloadditions, which could be relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of bromine in a hexahydrochromeno[4,3-b]pyrrole derivative affects its density and reactivity . The antioxidant properties of a pyrazole derivative were evaluated, indicating the potential for radical scavenging activity . These properties are important for understanding the behavior of "Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate" in biological systems or as a potential pharmaceutical agent.

科研应用

Synthesis of β-Lactams : Ethyl propiolate, a compound similar to Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate, has been used in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillin-type β-lactams (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

Photochemical Reactions : Ethyl 2-oxo-1-cyclohexanecarboxylate, structurally related to Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate, has been studied in photochemical reactions, leading to the formation of various ω-Substituted Esters (Tokuda, Watanabe, & Itoh, 1978).

Synthesis of Prostaglandin Analogs : Ethyl 7-(2-oxo-5-formulcyclopentyl)heptanoate, similar in structure, has been used in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, indicating its role in the synthesis of prostaglandin analogs (Vostrikov, Loza, Ivanova, & Miftakhov, 2010).

Inhibitors of 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase : 7-(Substituted aryl)-3,5-dihydroxy-6-heptenoic (heptanoic) acids and their lactone derivatives, which can be structurally related, have shown inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (Hoffman et al., 1985).

Synthesis of Fused Heterocycles : Compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, structurally similar to Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate, have been synthesized, leading to the formation of novel fused heterocycles (Ergun et al., 2014).

性质

IUPAC Name |

ethyl 7-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-2-24-20(23)9-5-3-4-8-19(22)18-12-10-17(11-13-18)16-21-14-6-7-15-21/h6-7,10-13H,2-5,8-9,14-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICCLHCURZZEKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643064 |

Source

|

| Record name | Ethyl 7-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate | |

CAS RN |

898764-95-9 |

Source

|

| Record name | Ethyl 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

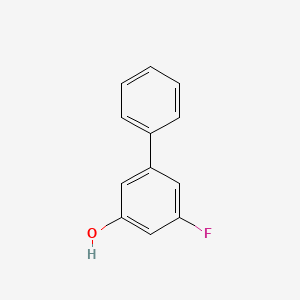

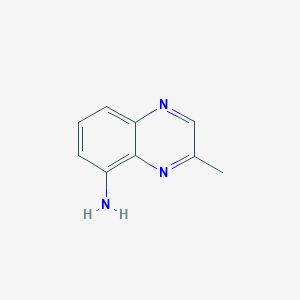

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)